Product packaging for 3-(2,4-Dichlorophenyl)isoxazole(Cat. No.:CAS No. 260973-78-2)

3-(2,4-Dichlorophenyl)isoxazole

Cat. No.: B1596879
CAS No.: 260973-78-2
M. Wt: 214.04 g/mol
InChI Key: SPVRCFRPTDHTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)isoxazole is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Identifier Summary: • CAS Registry Number: 260973-78-2 • Molecular Formula: C 9 H 5 Cl 2 NO • Molecular Weight: 214.05 g/mol As a member of the isoxazole chemical family, this compound serves as a versatile synthetic intermediate and a valuable building block in organic chemistry. Researchers utilize this scaffold in various discovery pipelines, particularly in medicinal chemistry and pharmaceutical development. Its structure, featuring a dichlorophenyl moiety, makes it a key precursor for the synthesis of more complex molecules with potential biological activity. This product is ideal for scientists exploring structure-activity relationships (SAR), developing targeted chemical libraries, and creating novel heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B1596879 3-(2,4-Dichlorophenyl)isoxazole CAS No. 260973-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-13-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVRCFRPTDHTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371099
Record name 3-(2,4-Dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260973-78-2
Record name 3-(2,4-Dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2,4 Dichlorophenyl Isoxazole

Established Synthetic Pathways to Isoxazole (B147169) Derivatives

The construction of the isoxazole ring can be achieved through various synthetic routes. Among the most well-established and versatile methods are 1,3-dipolar cycloaddition reactions, cycloisomerization of acetylenic oximes, and multicomponent reactions. nsc.runanobioletters.com These pathways offer access to a diverse range of substituted isoxazoles, allowing for the fine-tuning of their chemical and physical properties.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole and isoxazoline (B3343090) synthesis, respectively. nanobioletters.comresearchgate.netnih.gov This powerful and highly regioselective method allows for the direct formation of the five-membered heterocyclic ring. tandfonline.com The reaction involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne or alkene). nsc.ruresearchgate.net

Nitrile oxides are typically unstable and are therefore generated in situ from various precursors. researchgate.net Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitroalkanes. nsf.gov For instance, hydroximoyl chlorides can be treated with a mild base like triethylamine (B128534) or sodium bicarbonate to yield the corresponding nitrile oxide. nih.gov Aldoximes can be oxidized using reagents such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide to form the nitrile oxide intermediate. mdpi.commdpi.com

The choice of dipolarophile is crucial in determining the final substitution pattern of the isoxazole ring. Terminal alkynes are frequently used to produce 3,5-disubstituted isoxazoles, while internal alkynes lead to 3,4,5-trisubstituted isoxazoles. researchgate.netnih.gov The reaction tolerates a wide variety of functional groups on both the nitrile oxide precursor and the dipolarophile, making it a highly versatile synthetic tool. organic-chemistry.orgacs.org

Nitrile Oxide PrecursorMethod of GenerationDipolarophile ExampleResulting Isoxazole Type
Hydroximoyl ChloridesDehydrohalogenation (e.g., with Et₃N)Terminal Alkyne3,5-Disubstituted
AldoximesOxidation (e.g., with bleach)Internal Alkyne3,4,5-Trisubstituted
Primary NitroalkanesDehydrationTerminal Alkyne3,5-Disubstituted

The 1,3-dipolar cycloaddition can be facilitated and its regioselectivity controlled through the use of catalysts. Copper(I) catalysis is particularly prominent in the synthesis of isoxazoles from terminal alkynes and in situ generated nitrile oxides. acs.orgorganic-chemistry.org The copper(I)-catalyzed reaction, often referred to as a "click reaction," is highly efficient, reliable, and proceeds under mild conditions, often in aqueous solvent systems. acs.orgorganic-chemistry.orgacs.org

The proposed mechanism for the Cu(I)-catalyzed cycloaddition involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a stepwise manner. acs.org This catalytic cycle allows for the use of stoichiometric amounts of reagents, minimizing byproduct formation and simplifying purification. acs.org Other metal catalysts, such as ruthenium(II), have also been employed to promote the reaction at room temperature with high yields and regioselectivity. chemrxiv.org

CatalystKey AdvantagesTypical Substrates
Copper(I)High efficiency, mild conditions, high regioselectivity, often aqueous media. acs.orgorganic-chemistry.orgTerminal alkynes and in situ generated nitrile oxides. acs.org
Ruthenium(II)Smooth reaction at room temperature, high yields, good for 3,4,5-trisubstituted isoxazoles. chemrxiv.orgAlkynes and nitrile oxides. chemrxiv.org

While metal-catalyzed methods are highly effective, the development of metal-free synthetic routes is of great interest to avoid potential issues with cost, toxicity, and catalyst removal. researchgate.net Metal-free 1,3-dipolar cycloadditions can be achieved under various conditions. For example, the reaction can be carried out under thermal conditions or with the assistance of microwave irradiation. researchgate.netresearchgate.net

One-pot, metal-free syntheses of polysubstituted isoxazoles have been developed, often involving a cascade reaction sequence. organic-chemistry.org For instance, a reaction between α-azido acrylates and aromatic oximes can proceed via a 1,3-dipolar cycloaddition to yield 3,4,5-trisubstituted isoxazoles under mild, metal-free conditions. organic-chemistry.org Additionally, organocatalysts can be used to mediate the cycloaddition of β-functionalized ketones with nitrile oxides. beilstein-journals.orgnih.gov The use of green solvents, such as water, has also been explored to develop more environmentally friendly protocols. researchgate.netbeilstein-journals.orgnih.govolemiss.edu

Cycloisomerization of Acetylenic Oximes

An alternative and powerful strategy for the synthesis of isoxazoles is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgorganic-chemistry.org This intramolecular reaction provides a direct route to substituted isoxazoles and can be catalyzed by various transition metals, most notably gold(III). organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Gold(III) chloride has been shown to be a highly effective catalyst for the cycloisomerization of a wide range of α,β-acetylenic oximes, affording isoxazoles in excellent yields under moderate reaction conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply varying the substituents on the acetylenic oxime starting material. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the activation of the alkyne's triple bond by the gold catalyst, which facilitates a 5-endo-dig cyclization to form the isoxazole ring. This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Multicomponent Reactions (MCRs) for Isoxazole Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. scielo.brnih.gov This approach offers significant advantages in terms of atom economy, procedural simplicity, and the rapid generation of molecular diversity. scielo.br

Several MCRs have been developed for the synthesis of isoxazole derivatives. For example, 3,4-disubstituted isoxazole-5(4H)-ones can be synthesized via a one-pot, three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. nih.gov This reaction can be catalyzed by various catalysts, including organocatalysts and modified β-cyclodextrins. nih.govscilit.com The use of ionic liquids as catalysts and/or solvents in MCRs for isoxazole synthesis has also been explored, often leading to high yields and selectivities under environmentally benign conditions. scielo.br These MCRs provide a convergent and efficient pathway to complex isoxazole structures from simple and readily available starting materials.

Deep Eutectic Solvent (DES) Applications in Synthesis

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents in chemical synthesis. connectjournals.comnih.gov These solvents, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, offer advantages such as low cost, low toxicity, and high purity. connectjournals.com

One notable application of DES in isoxazole synthesis involves a one-pot, three-step reaction to produce 3,5-disubstituted isoxazoles. core.ac.uk In this method, a choline (B1196258) chloride:urea mixture serves as the DES. core.ac.uk The process demonstrates that even with the use of highly electrophilic reagents, the nucleophilic nature of the DES does not interfere with the reaction sequence. core.ac.uk A key finding is the essential role of the DES, as the reaction does not proceed in its absence. core.ac.uk Furthermore, the DES can be recycled multiple times without a significant drop in product yield, highlighting the sustainability of this approach. core.ac.uk

Another example is the synthesis of (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanol using a choline chloride:glycerol DES. This method avoids the use of toxic catalysts and volatile solvents, providing good to moderate yields of the isoxazole product. connectjournals.com The hydrogen-bond donating characteristic of the ChCl:glycerol solvent is believed to accelerate the reaction rate. connectjournals.com

Table 1: Examples of Deep Eutectic Solvents in Isoxazole Synthesis

DES CompositionReactantsProductKey Features
Choline chloride:ureaSubstituted benzaldehyde, phenylacetylene, hydroxylamine hydrochloride3,5-disubstituted isoxazolesOne-pot, three-step synthesis; recyclable solvent
Choline chloride:glycerolPyrazole (B372694) aldehyde oxime, propargyl alcohol(3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanolAvoids toxic catalysts and volatile solvents
Reactions Involving Chalcones and Hydroxylamine

A well-established and versatile method for synthesizing isoxazoles involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine. derpharmachemica.comwpmucdn.com Chalcones themselves are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. researchgate.net

The general procedure for forming the isoxazole ring from a chalcone (B49325) involves refluxing the chalcone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695) or pyridine (B92270) with piperidine. derpharmachemica.comresearchgate.net The reaction proceeds through the initial formation of an imine between the hydroxylamine and the ketone of the chalcone. wpmucdn.comyoutube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. wpmucdn.comyoutube.com

For instance, 3-(4-substituted phenyl)-5-(2”, 2”-dimethyl-7”-hydroxy chroman) isoxazoles have been synthesized by refluxing the corresponding chalcone and hydroxylamine hydrochloride in the presence of potassium hydroxide in absolute ethanol. derpharmachemica.com Similarly, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from its brominated chalcone precursor involves reaction with hydroxylamine hydrochloride, followed by the addition of a sodium hydroxide solution to promote the cyclization. wpmucdn.com

Functionalization and Derivatization Strategies for 3-(2,4-Dichlorophenyl)isoxazole

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration and sulfonation. masterorganicchemistry.com These reactions typically require treatment with a strong acid, like sulfuric acid, to generate a potent electrophile. masterorganicchemistry.comyoutube.com For example, nitration is achieved using a mixture of nitric acid and sulfuric acid, which forms the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Sulfonation is carried out using sulfur trioxide in the presence of sulfuric acid, generating HSO3+ as the electrophilic species. masterorganicchemistry.com

The position of substitution on the dichlorophenyl ring is directed by the existing chloro and isoxazole substituents. The isoxazole ring itself is known to favor electrophilic substitution at the 4-position of the isoxazole ring, though the electronic effects on the attached phenyl ring are also a factor. reddit.com

Nucleophilic Displacement Reactions on the Isoxazole Ring

While the isoxazole ring is generally considered electron-deficient, making it susceptible to nucleophilic attack, specific examples of nucleophilic displacement directly on the this compound ring are not extensively detailed in the provided context. However, broader studies on related heterocyclic systems, such as 2,4-dichlorobenzofuro[3,2-d]pyrimidines, demonstrate that chloro-substituents on fused heterocyclic rings can undergo nucleophilic displacement with various nucleophiles like alkoxides, amines, and azides. researchgate.net This suggests that under appropriate conditions, the isoxazole ring in the target compound could potentially undergo similar transformations, although this remains an area for further investigation.

Diversification through Side-Chain Modifications and Hybrid Structures

The functionalization of isoxazole derivatives can be achieved by modifying side chains attached to the isoxazole core. This strategy allows for the introduction of various functional groups that can modulate the molecule's properties. For example, late-stage modifications of a long unsaturated amino acid side chain on a cyclopeptide containing an isoxazole-related moiety have been demonstrated through thiol-ene click reactions. beilstein-journals.org This approach enables the introduction of functionalities that could interact with biological targets. beilstein-journals.org

The synthesis of hybrid structures incorporating the isoxazole moiety is another effective diversification strategy. This involves coupling the isoxazole core with other heterocyclic systems. For instance, isoxazoles containing a pyrazole moiety have been synthesized, demonstrating the versatility of building complex molecular architectures around the isoxazole scaffold. connectjournals.com

Synthesis of Fused Isoxazole Derivatives

The synthesis of fused isoxazole derivatives represents a significant area of research, leading to the creation of novel polycyclic heterocyclic systems. One approach involves the intramolecular oxidative cycloaddition of aldoximes. mdpi.com This method utilizes hypervalent iodine species to generate a nitrile oxide intermediate in situ, which then undergoes intramolecular cycloaddition to form the fused isoxazole ring system. mdpi.com

Another strategy for creating fused systems is through the intramolecular nucleophilic substitution of a nitro group. beilstein-journals.org This has been successfully applied to synthesize isoxazolo[4,5-b]pyridines from readily available 2-chloro-3-nitropyridines. beilstein-journals.org The presence of an electron-withdrawing group on the pyridine ring facilitates this transformation. beilstein-journals.org

Furthermore, the Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, promoted by a base, can lead to the formation of otherwise difficult-to-access 3-hydroxy-2-(2-aryl connectjournals.comcore.ac.ukderpharmachemica.comtriazol-4-yl)pyridines. beilstein-journals.org

Integration with Other Heterocyclic Scaffolds (e.g., Triazole, Indole)

The synthesis of hybrid molecules that incorporate the this compound core with other heterocyclic systems like triazoles and indoles is a significant area of chemical research. These integrated molecular architectures are primarily developed not by post-synthesis modification of this compound, but by constructing the isoxazole ring onto a pre-existing heterocyclic scaffold or through multi-component reactions where the final structure is assembled from various precursors. The primary methods employed are cycloaddition reactions.

Isoxazole-Indole Hybrids:

The creation of isoxazole-indole conjugates often begins with a functionalized indole (B1671886) derivative. nih.govresearchgate.net A common strategy involves the reaction of a 3-acetylindole (B1664109) with diethyl oxalate (B1200264) to form an intermediate, which is then reacted with hydroxylamine hydrochloride to construct the isoxazole ring. nih.gov This results in an indole ring attached to the 3-position of the isoxazole. To obtain the specific this compound-indole structure, the synthesis would be adapted to start with a precursor that introduces the 2,4-dichlorophenyl group.

Another approach involves the Michael addition reaction between different molecular components to create the desired hybrids. researchgate.net While direct linkage of this compound to indole is not extensively documented, the synthesis of related structures like 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is achieved through the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate. mdpi.com This suggests that a similar strategy using 2,4-dichlorobenzohydroximoyl chloride and an appropriate indole derivative could yield the target isoxazole-indole hybrid.

Isoxazole-Triazole Hybrids:

The synthesis of molecules combining isoxazole and triazole rings is of considerable interest. researchgate.netnih.govnih.gov These are typically synthesized using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. For instance, new indole-oxadiazole coupled isoxazole hybrids are synthesized via the Cu(I)-catalyzed reaction of in situ generated nitrile oxides with a molecule containing a terminal alkyne. thesciencein.org To create a 3-(2,4-dichlorophenyl)isoxazolyl-triazole, one would start with an alkyne-functionalized triazole which then reacts with 2,4-dichlorobenzonitrile (B1293624) oxide (generated in situ from the corresponding hydroximoyl chloride).

Alternatively, triazole analogues tethered to other heterocycles can be obtained by adding CuI to a solution of substituted azides and other intermediates under basic conditions. nih.gov The synthesis of various 1,2,4-triazole (B32235) derivatives often involves multi-step protocols starting from compounds like 4-amino-1,2,4-triazole. zsmu.edu.ua

The table below summarizes representative synthetic approaches for integrating isoxazole moieties with other heterocycles, which can be adapted for the this compound scaffold.

Hybrid TypeGeneral Synthetic StrategyKey ReactantsReference
Isoxazole-IndoleCyclocondensationIndole precursor (e.g., 3-acetylindole), Diethyl oxalate, Hydroxylamine nih.gov
Isoxazole-TriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Alkyne-functionalized triazole, 2,4-Dichlorobenzonitrile oxide thesciencein.orgnih.gov
Isoxazole-Oxadiazole-IndoleCu(I)-catalyzed reaction of nitrile oxides with alkyne-functionalized indole-oxadiazole3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole, Nitrile oxides thesciencein.org
Formation of Carboxylic Acid Derivatives

The introduction of a carboxylic acid group to the this compound scaffold is a key transformation for creating valuable intermediates. The resulting isoxazole carboxylic acids, such as 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid and its isomers, are versatile building blocks in pharmaceutical and agrochemical research. mdpi.comchemimpex.com The formation of these derivatives is generally accomplished during the synthesis of the isoxazole ring itself, rather than by direct carboxylation of the pre-formed heterocycle.

A prevalent method for synthesizing 3-aryl-isoxazole-4-carboxylic acid derivatives involves the condensation of a hydroxamoyl chloride with an alkyl acylacetate, followed by hydrolysis. For example, a process to prepare alkyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylates involves condensing 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate (B1235776). google.com The resulting ester can then be hydrolyzed, typically using a base like potassium hydroxide, to yield the corresponding 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. google.com This strategy is directly applicable to the synthesis of this compound carboxylic acids.

Another established route starts with a 3-substituted-3-oxopropionate. This is cyclized with hydroxylamine hydrochloride to form a 3-substituted-isoxazol-5-one intermediate. Subsequent chemical modifications and ring-opening/ring-closing sequences can yield a 3-substituted-4-isoxazole carboxylic acid. youtube.com

The general synthetic pathway for a this compound carboxylic acid derivative is outlined below.

Target DerivativeGeneral Synthetic PathwayKey Reactants/IntermediatesFinal StepReference
This compound-4-carboxylic acidCondensation followed by hydrolysis2,4-Dichlorobenzohydroxamoyl chloride, Alkyl acetoacetate (e.g., methyl acetoacetate)Base-mediated hydrolysis of the intermediate ester google.com
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acidNot explicitly detailed, but available as a commercial product for research.This compound is recognized as a versatile intermediate in pharmaceutical and agrochemical development. chemimpex.comN/A chemimpex.comscbt.com
3-Substituted-4-isoxazole carboxylic acidCyclization, acetalization, and rearrangement3-substituted-3-oxopropionate, Hydroxylamine hydrochloride, N,N-dimethylformamide dimethyl acetalAcidification after alkaline hydrolysis and ring closure youtube.com

These synthetic methodologies provide access to a range of carboxylic acid derivatives of this compound, enabling further chemical exploration and development.

Medicinal Chemistry and Biological Activity of 3 2,4 Dichlorophenyl Isoxazole and Its Derivatives

Antineoplastic and Anticancer Research

Derivatives of 3-(2,4-Dichlorophenyl)isoxazole have demonstrated notable potential as anticancer agents. The inherent chemical properties of the isoxazole (B147169) ring, combined with the structural contributions of the dichlorophenyl moiety, have led to the development of novel compounds with significant cytotoxic effects against various cancer cell lines. Research in this area is driven by the urgent need for new, more effective, and selective cancer therapies. Isoxazole derivatives have gained popularity in recent years due to their anticancer potential with potentially fewer side effects. researchgate.net These compounds can act through various mechanisms, including inducing apoptosis, inhibiting enzymes crucial for cancer progression, and modulating signaling pathways. researchgate.net

Efficacy Against Various Cancer Cell Lines (e.g., PC3, HeLa, DU-145, A549, MDA-MB231, Hep-G2, MCF-7)

The cytotoxic activity of isoxazole derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The specific substitution patterns on the isoxazole core and the phenyl ring significantly influence the potency and selectivity of these compounds.

For instance, a novel phloretin (B1677691) derivative, 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol, demonstrated notable antitumor activity against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer). scirp.org In the A549 cell line, this compound exhibited stronger antitumor activity than the established chemotherapeutic drug docetaxel. scirp.org

Studies on other isoxazole derivatives have also shown significant cytotoxic effects. For example, a series of novel isoxazole-piperazine hybrids displayed potent cytotoxicity against human liver (Huh7) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Furthermore, the anti-proliferative activity of certain isoxazole derivatives has been observed in prostate cancer cell lines like DU-145. nih.govnih.gov Research has also indicated the cytotoxic potential of isoxazole-containing compounds against HeLa (cervical cancer) and HepG2 (liver carcinoma) cell lines.

The table below summarizes the cytotoxic activities of various isoxazole derivatives against the specified cancer cell lines, as reported in the scientific literature. It is important to note that the specific structures of the tested derivatives vary across studies.

Cell LineCompound TypeIC50 (µM)Reference
PC3 (Prostate Cancer)2-arylnaphtho[2,3-d]oxazole-4,9-dione derivative0.08 nih.gov
HeLa (Cervical Cancer)Isoxazole-containing heterocyclic hybrids15.48 ± 0.89 (mg/ml)
DU-145 (Prostate Cancer)2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone3 nih.gov
Phenoxodiol (isoflavone derivative)Significant reduction in proliferation at 10 & 30 µM nih.gov
A549 (Lung Cancer)3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol53 scirp.org
MDA-MB-231 (Breast Cancer)3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol- scirp.org
4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chlorideSignificant inhibition of invasiveness nih.govnih.gov
Hep-G2 (Liver Cancer)Isoxazole-piperazine hybrid- nih.gov
MCF-7 (Breast Cancer)3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol- scirp.org
Isoxazole-piperazine hybrid0.3–3.7 nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets that are critical for cancer cell survival and proliferation. The following subsections detail some of the key mechanisms that have been investigated.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. nih.govmdpi.com The inhibition of COX-2 is a well-established strategy in cancer therapy. Certain isoxazole derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov The isoxazole ring can serve as a central scaffold in the design of such inhibitors. For instance, diarylisoxazoles have been investigated for their COX-2 inhibitory activity. The structural features of these compounds allow them to bind to the active site of the COX-2 enzyme, thereby blocking its function. While direct studies on this compound as a COX-2 inhibitor are not extensively documented in the reviewed literature, the established role of the isoxazole scaffold in COX-2 inhibition suggests that derivatives of this compound could be designed to target this enzyme.

Ribosomal Protein S6 Kinase Beta-1 (S6K1) Binding

The ribosomal protein S6 kinase beta-1 (S6K1) is a key player in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and is crucial for cell growth, proliferation, and survival. While the broad class of isoxazole-containing compounds has been investigated for kinase inhibitory activity, specific research directly demonstrating the binding of this compound derivatives to S6K1 is not prominently available in the current body of scientific literature. However, the general ability of heterocyclic compounds, including isoxazoles, to act as scaffolds for kinase inhibitors suggests a potential for derivatives of this compound to be developed as S6K1 inhibitors. For example, empagliflozin, an SGLT2 inhibitor, has been shown to downregulate phosphorylated p70S6K1 in prostate cancer cells. nih.gov Further molecular modeling and in vitro kinase assays would be necessary to explore this potential interaction.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com Their aberrant activity is linked to the development of cancer, making them attractive targets for anticancer drug development. mdpi.com Several HDAC inhibitors have been developed, and some have been approved for cancer treatment. nih.gov The isoxazole scaffold has been incorporated into the design of novel HDAC inhibitors. nih.govnih.govunimore.it For example, a series of hydroxamic acid-based HDAC inhibitors containing an isoxazole moiety have been synthesized and shown to exhibit nanomolar activity in HDAC isoform inhibitory assays and micromolar inhibitory activity against various pancreatic cancer cell lines. Research has also described the identification of HDAC6 inhibitors based on a 3-hydroxy-isoxazole zinc binding group, which showed anti-proliferative activity in DU145 prostate cancer cells. nih.govnih.govunimore.it These findings suggest that the this compound core could be a valuable component in the design of new and effective HDAC inhibitors.

GATA4 and NKX2-5 Transcriptional Synergy Modulation

The transcription factors GATA4 and NKX2-5 are known to interact and synergistically activate genes involved in cardiac development and hypertrophy. nih.govnih.gov Interestingly, small molecules that can modulate this interaction have been identified, and some of these contain a phenylisoxazole carboxamide scaffold. nih.govnih.gov These molecules can either inhibit or enhance the transcriptional synergy between GATA4 and NKX2-5. nih.gov The structure-activity relationship (SAR) studies of these modulators have revealed that the aromatic substituent on the isoxazole ring plays a crucial role in their activity. nih.govacs.org While this mechanism has been primarily studied in the context of cardiac function, the modulation of transcription factor interactions is a recognized strategy in cancer research. Although direct evidence linking this compound to the modulation of GATA4 and NKX2-5 synergy in cancer is not yet established, the precedent set by other phenylisoxazole derivatives suggests a potential avenue for future investigation.

Modulation of Epidermal Growth Factor Receptor (EGFR)

A series of novel isoxazole derivatives have been synthesized and evaluated for their potential as antitumor agents, with a particular focus on the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.gov One study reported a new series of isoxazole derivatives, with compound 25a emerging as a potent inhibitor of EGFR-TK, exhibiting an IC50 value of 0.054 µM. nih.gov This compound also demonstrated significant inhibitory activity against other cancer-related proteins, including VEGFR-2, CK2α, and topoisomerase IIβ. nih.gov Molecular docking studies have further supported these findings, illustrating a strong binding affinity of these derivatives within the active site of EGFR-TK. nih.gov

Another study focused on dianilinopyrimidines as EGFR inhibitors, with compound 4c showing potent antitumor activities against A549, PC-3, and HepG2 cancer cell lines, with IC50 values of 0.56 µM, 2.46 µM, and 2.21 µM, respectively. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in A549 cells. nih.gov Similarly, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as effective EGFR-TK inhibitors. nih.gov For instance, a 4-fluorophenyl pyrazolo[3,4-d]pyrimidine derivative demonstrated significant anticancer activity against various cell lines and inhibited EGFR and HER2 kinases at sub-micromolar levels. dovepress.com

The design of these inhibitors often incorporates key pharmacophoric features, such as a flat heteroaromatic ring to occupy the adenine (B156593) binding pocket and hydrophobic tails to fit into the hydrophobic grooves of the EGFR active site. nih.gov The promising results from these studies highlight the potential of isoxazole-based compounds as a foundation for the development of new and effective EGFR inhibitors for cancer therapy. rsc.orgresearchgate.net

Apoptosis Induction and Cell Cycle Arrest

Isoxazole derivatives have demonstrated significant pro-apoptotic and cell cycle-disrupting activities in various cancer cell lines. nih.govnih.gov For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce significant apoptosis in K562 (human myelogenous leukemia) cells, as well as in U251-MG and T98G glioma cells. nih.gov In K562 cells, some derivatives induced apoptosis in over 50% of the cells, with some reaching as high as 90.60% at a 10 µM concentration. nih.gov

One particular isoxazole derivative, 25a , was found to induce cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. nih.gov This was accompanied by an increase in the levels of caspases 3 and 9, as well as a higher Bax/Bcl-2 ratio, confirming that the compound triggers cell death through apoptosis. nih.gov Another compound, 4c , a dianilinopyrimidine derivative, also induced apoptosis and arrested the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov Furthermore, some indole-isoxazole hybrid derivatives have been shown to trigger a G0/G1 cell cycle arrest in Huh7 liver cancer cells by inhibiting CDK4 levels. espublisher.com

The ability of these isoxazole compounds to induce apoptosis and disrupt the cell cycle underscores their potential as anticancer agents. researchgate.netnih.govnih.gov These mechanisms are crucial for inhibiting the uncontrolled proliferation of cancer cells and are a key focus in the development of new cancer therapies. nih.govespublisher.com

Antimicrobial Research (Antibacterial and Antifungal)

The isoxazole scaffold is a versatile building block in the development of new antimicrobial agents. nih.gov Derivatives of isoxazole have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.netresearchgate.net

Activity Against Bacterial Pathogens

Isoxazole derivatives have shown promise as antibacterial agents against a range of pathogenic bacteria. Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. nih.govmdpi.com

For example, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their antibacterial activity. Several of these compounds exhibited inspiring activity against the tested bacterial strains. researchgate.net In another study, heteroarylisoxazoles with a thiophenyl moiety displayed significant antibacterial activity against E. coli, S. aureus, and P. aeruginosa. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance its antimicrobial properties. nih.gov

Furthermore, novel triazole-isoxazole hybrids have been developed and tested for their antibacterial effects. One such hybrid, compound 7b , demonstrated a potent antibacterial response against E. coli and P. aeruginosa, even stronger than standard antibiotics. mdpi.com This compound was found to have a bactericidal action on E. coli. mdpi.com The synergistic effect of combining the triazole and isoxazole pharmacophores, particularly with a chlorine substitution, is believed to contribute to this enhanced activity. mdpi.com

A study on 3-(2,4-dichlorophenyl)- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives also revealed significant antimicrobial activity. Compound X7 from this series showed high inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen, with an EC50 value of 27.47 μg/mL, surpassing conventional agents. nih.gov

Table 1: Antibacterial Activity of Isoxazole Derivatives

Compound/Derivative Bacterial Strain(s) Observed Activity Reference(s)
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles Gram-positive and Gram-negative bacteria Inspiring antibacterial activity researchgate.net
Heteroarylisoxazoles with thiophenyl moiety E. coli, S. aureus, P. aeruginosa Significant activity nih.gov
Triazole-isoxazole hybrid 7b E. coli, P. aeruginosa Potent antibacterial response, bactericidal action on E. coli mdpi.com
3-(2,4-dichlorophenyl)- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govnih.govthiadiazole X7 Xanthomonas oryzae pv. oryzae High inhibitory activity (EC50 = 27.47 μg/mL) nih.gov
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9 ) Staphylococcus aureus Minimal inhibitory concentration >1000 times lower than other derivatives nih.gov
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10 ) Biofilm-forming pathogens Reduction of >90% of biofilm-forming cells nih.gov

Activity Against Fungal Pathogens

Isoxazole derivatives have also demonstrated significant antifungal properties against a variety of human and plant pathogenic fungi. nih.gov These compounds have been tested against species such as Candida albicans, Aspergillus niger, Botrytis cinerea, and Rhizoctonia solani. researchgate.netnih.gov

A series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives were designed and synthesized to combat gray mold, a disease caused by Botrytis cinerea. nih.gov One of these compounds, 5r , showed the highest fungicidal potency, with an inhibition rate of 56.11%, which is comparable to the commercial fungicide boscalid. nih.gov

In another study, pyrazolo[3,4-c]isothiazole and isothiazolo[4,3-d]isoxazole derivatives were evaluated for their antifungal activity. nih.gov Several of these compounds were effective in controlling the mycelial growth of the tested fungi, with Magnaporthe grisea being particularly sensitive. nih.gov The 4-chloro derivative, for instance, almost completely blocked the growth of this fungus at a concentration of 20 µg/mL. nih.gov

Furthermore, new polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) have been studied for their antifungal effects against pathogenic fungi in humans and animals. nih.gov The antimycotic activity was most pronounced against filamentous fungi, with Aspergillus fumigatus and Scedosporium apiospermum showing remarkable susceptibility. nih.gov The structure-activity relationship in this series indicated that the presence of an 'oxime group' combined with four chlorine atoms enhanced the antifungal properties. nih.gov

Table 2: Antifungal Activity of Isoxazole Derivatives

Compound/Derivative Fungal Pathogen(s) Observed Activity Reference(s)
3,4-dichlorophenyl isoxazole-substituted stilbene 5r Botrytis cinerea 56.11% inhibition rate, comparable to boscalid nih.gov
Pyrazolo[3,4-c]isothiazole (4-chloro derivative) Magnaporthe grisea Almost complete blockage of mycelial growth at 20 µg/mL nih.gov
Polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane Aspergillus fumigatus, Scedosporium apiospermum Remarkably susceptible nih.gov
Isoxazole-based chalcones and dihydropyrazoles Candida albicans Compound 46 showed excellent antifungal activity (IC50 = 2 ± 1 µg/mL) researchgate.net

Mechanisms of Antimicrobial Action

Research into the mechanisms of antimicrobial action of isoxazole derivatives has revealed several ways in which these compounds inhibit microbial growth. One key mechanism is the disruption of fungal cell morphology and membrane integrity. nih.gov

For instance, studies on the antifungal activity of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives against Botrytis cinerea have shown that the lead compound, 5r , exerts its effect by altering hyphal morphology and increasing the permeability of the fungal membrane. nih.gov This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death.

Similarly, a study on 3-(2,4-dichlorophenyl)- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives against Xanthomonas oryzae pv. oryzae (Xoo) utilized scanning electron microscopy to observe the morphological changes in the bacteria after treatment. nih.govresearchgate.net The surface of Xoo appeared wrinkled and cracked under treatment with compound X7 , indicating significant damage to the bacterial cell envelope. nih.govresearchgate.net Proteomic analysis further revealed that X7 induced considerable changes in the physiological and biochemical properties of Xoo, affecting its reproduction and growth. nih.govresearchgate.net These findings suggest that the antimicrobial action of these isoxazole derivatives involves direct damage to the microbial cell structure and interference with essential cellular processes.

Anti-inflammatory Research

Isoxazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. scholarsresearchlibrary.comnih.gov Their anti-inflammatory effects are often attributed to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com

A study investigating a series of substituted-isoxazole derivatives found that several compounds exhibited significant in vivo anti-inflammatory potential. nih.gov The most active compounds, 5b , 5c , and 5d , demonstrated superior anti-inflammatory activity compared to the reference drug diclofenac (B195802) sodium in a carrageenan-induced rat paw edema model. nih.gov Molecular docking studies suggested that these compounds interact with the active site of the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov

Other research has highlighted the anti-inflammatory potential of indolyl-isoxazoles and isoxazole derivatives of natural products. nih.govmdpi.com For example, some indolyl-isoxazoles have shown good anti-inflammatory activity, with edema reduction ranging from 36.6% to 73.7%. nih.gov A derivative of natural maslinic and oleanolic acids bearing a furfuryl ring on its isoxazole moiety was found to have promoting anti-inflammatory effects. nih.gov

Furthermore, certain isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com One selected indolyl-isoxazolidine compound significantly inhibited LPS-induced production of these cytokines in macrophage cells and demonstrated analgesic and anti-inflammatory effects comparable to indomethacin. mdpi.com This highlights the potential of isoxazole-based compounds as novel anti-inflammatory agents with multiple mechanisms of action. rsc.org

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound/Derivative Model/Target Observed Activity Reference(s)
Substituted-isoxazole derivatives 5b, 5c, 5d Carrageenan-induced rat paw edema / COX-2 Superior anti-inflammatory activity compared to diclofenac sodium nih.gov
Indolyl-isoxazoles Carrageenan-induced rat paw edema 36.6% to 73.7% reduction in edema nih.gov
Isoxazole derivative of maslinic and oleanolic acids EMT-6 and SW480 cell lines Promoting anti-inflammatory effects nih.gov
Indolyl-isoxazolidine 9a LPS-induced cytokine production in THP-1 cells Significant inhibition of TNF-α and IL-6; analgesic and anti-inflammatory effects comparable to indomethacin mdpi.com
p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid In vitro models Strong anti-inflammatory activity mdpi.com
5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b ) Lipoxygenase (LOX) and COX-2 Significant inhibitory activity mdpi.com

Inhibition of Inflammatory Mediators (e.g., COX-2, 5-LOX)

Derivatives of this compound have demonstrated significant potential as inhibitors of key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX-2 and 5-LOX is a desirable therapeutic strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX inhibitors. nih.gov

A study focusing on a series of isoxazole derivatives revealed that these compounds can effectively inhibit both COX and LOX pathways. plos.org The inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, were determined to quantify their potency. For instance, certain isoxazole derivatives exhibited potent, concentration-dependent inhibition of 5-LOX, with some compounds showing IC₅₀ values as low as 8.47 μM. plos.org The anti-inflammatory action of these derivatives is thought to involve the modulation of COX enzyme activity, particularly during the later stages of inflammation. mdpi.com Molecular docking studies have further supported these findings by illustrating the plausible binding interactions between the isoxazole derivatives and the active site of the COX-2 enzyme. nih.gov

Notably, the substitution pattern on the isoxazole ring has been shown to be a critical determinant of the inhibitory activity. This structure-activity relationship underscores the tunability of this scaffold for optimizing dual COX/LOX inhibition. The development of these derivatives represents a promising avenue for creating new anti-inflammatory agents with a comprehensive mechanism of action. nih.gov

Compound ClassTarget EnzymeNotable ActivitySource
Isoxazole Derivatives5-Lipoxygenase (5-LOX)IC₅₀ value of 8.47 μM for a potent derivative. plos.org
Isoxazole DerivativesCyclooxygenase (COX)Modulation of enzyme activity in later inflammatory stages. mdpi.com
Isoxazole DerivativesCOX-2Plausible binding interactions confirmed by molecular docking. nih.gov

In vivo Edema Inhibition Studies

The anti-inflammatory potential of this compound derivatives observed in vitro has been substantiated through in vivo studies, primarily utilizing the carrageenan-induced paw edema model in rats. This model is a standard method for evaluating acute inflammation. nih.govmdpi.com

In these studies, the administration of synthesized isoxazole derivatives has been shown to significantly reduce paw swelling. For example, some derivatives demonstrated a high percentage of edema inhibition, with one compound achieving 75.68% inhibition after 2 hours and 76.71% after 3 hours, which was comparable to the standard drug diclofenac. nih.gov Another study highlighted a derivative that caused a dose-dependent reduction in paw edema. plos.org The effectiveness of these compounds in a living organism confirms their anti-inflammatory properties and suggests their potential as therapeutic agents. mdpi.com

The in vivo results often correlate well with the in vitro findings, suggesting that the mechanism of action is indeed the inhibition of inflammatory mediators like COX and LOX. The degree of edema inhibition has been observed to be dependent on the specific chemical structure of the isoxazole derivative, further emphasizing the importance of structure-activity relationships in drug design. nih.gov

Study ModelCompound ClassKey FindingSource
Carrageenan-induced rat paw edemaIsoxazole derivativesUp to 76.71% edema inhibition after 3 hours. nih.gov
Carrageenan-induced rat paw edemaIsoxazole derivativeDose-dependent reduction in paw edema. plos.org
Carrageenan-induced rat paw edemaNeorogioltriol (for comparison)Significant reduction of edema at 1 mg/kg. mdpi.com

Antileishmanial Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The isoxazole core is considered a "privileged structure" in the development of potent leishmanicidal agents. researchgate.net

In vitro studies have demonstrated the efficacy of these compounds against Leishmania donovani, the species that causes the fatal visceral form of the disease. nih.gov A library of substituted isoxazoles, including those with a 2,4-dichlorophenyl group, showed significant inhibitory activity against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.gov

Structure-activity relationship studies have indicated that the presence of the 2,4-dichlorophenyl group at the C-5 position of the isoxazole ring is favorable for bioactivity. nih.gov Some of these derivatives displayed potency greater than the standard drug, miltefosine, with one compound being 18-fold more effective against the amastigote stage. nih.gov The mechanism of action is thought to involve interaction with the parasite's plasma membrane, potentially leading to increased rigidity and peroxidation of membrane components. researchgate.net In vivo evaluations in a golden hamster model have also shown a significant reduction in parasite load following treatment. nih.gov

Target OrganismCompound ClassKey FindingSource
Leishmania donovani (promastigote & amastigote)5-(2,4-dichlorophenyl) isoxazole derivativesSignificantly better inhibition than miltefosine. nih.gov
Leishmania donovani (amastigote)A specific isoxazole derivative (4mf)18-fold more potent than miltefosine. nih.gov
Leishmania amazonensis3,4,5-trisubstituted isoxazolesAssociated with plasma membrane rigidity in the parasite. researchgate.net

Modulation of Neurotransmitter Receptors and Pathways

Glutamate (B1630785) Uptake and System xc- Inhibition

The cystine/glutamate antiporter, known as system xc-, plays a crucial role in maintaining the balance of extracellular glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). nih.gov This transporter exchanges extracellular L-cystine for intracellular L-glutamate. nih.gov The recognition of quisqualate, an isoxazole-containing compound, as a potent inhibitor of system xc- highlighted the potential for isoxazole derivatives to modulate this system. nih.gov

Research has shown that derivatives of this compound can act as inhibitors of glutamate transporters. researchgate.net Specifically, certain isoxazole derivatives have been identified that preferentially inhibit the reverse transport (release) of glutamate over its reuptake. researchgate.net This selective action could be neuroprotective under conditions of ischemia, where excessive glutamate release contributes to neuronal damage. researchgate.net The inhibition of system xc- by these compounds provides a critical pharmacological link to their potential therapeutic applications in neurological disorders characterized by excitotoxicity. nih.gov

TargetCompound ClassEffectSignificanceSource
System xc-Quisqualate (isoxazole-containing)Potent inhibitionHighlighted the role of isoxazoles in modulating this system. nih.gov
Glutamate Transporters (EAATs)Pyrrolo[3,4-d]isoxazole derivativesSelective inhibition of reverse glutamate transportPotential for neuroprotection in ischemic conditions. researchgate.net

AMPA Receptor Modulation

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the CNS. nih.govnih.gov Their overactivation is implicated in conditions such as chronic inflammatory pain. nih.gov Consequently, modulating AMPA receptor activity is a key area of research for developing novel therapeutics.

Isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptors. nih.gov Electrophysiological studies using the whole-cell patch-clamp technique have demonstrated that these compounds can act as inhibitors of AMPA receptor activity, with some derivatives showing up to an 8-fold inhibition. nih.gov They are thought to function as negative allosteric modulators, binding to a site distinct from the glutamate-binding site to alter the receptor's gating properties, including deactivation and desensitization. nih.gov

The isoxazole scaffold, in combination with a carboxamide and other functional groups like 3-chloro-2,4-dimethoxyphenyl, has been shown to confer enhanced AMPA receptor activity. nih.gov This modulation of AMPA receptors by isoxazole derivatives makes them promising candidates for the development of new treatments for pain and other neurological disorders. nih.gov

Receptor TargetCompound ClassEffectMechanismSource
AMPA ReceptorsIsoxazole-4-carboxamide derivativesPotent inhibition (up to 8-fold)Negative allosteric modulation, altering receptor gating. nih.gov
AMPA ReceptorsIsoxazole derivatives with specific functional groupsEnhanced AMPA receptor activityModulation of receptor subunit expression and prevention of excitotoxicity. nih.gov

Nuclear Receptor Agonism (e.g., Farnesoid X Receptor (FXR) Agonism)

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a sensor for bile acids and is a key regulator of bile acid, lipid, and glucose metabolism. researchgate.netnih.gov Activation of FXR is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). researchgate.netnih.gov

Non-steroidal isoxazole derivatives have been discovered as potent FXR agonists. researchgate.netresearchgate.net These compounds often share a structural similarity with GW4064, an early non-steroidal FXR agonist. nih.gov A series of novel isoxazoles, including those with a 3-(2,4-dichlorophenyl) group, have been identified that exhibit nanomolar potency in activating FXR. nih.gov

Structure-activity relationship studies have shown that modifications to the isoxazole scaffold can lead to potent and selective FXR agonists with improved pharmacokinetic properties. nih.gov For instance, the replacement of a double-bond linker with a cyclopropyl (B3062369) moiety has been a successful strategy in developing clinical candidates. researchgate.net These novel isoxazole-based FXR agonists have demonstrated the ability to rescue mice from drug-induced acute liver failure in a FXR-dependent manner, highlighting their therapeutic potential. nih.gov

Target ReceptorCompound ClassKey ActivityTherapeutic ApplicationSource
Farnesoid X Receptor (FXR)Non-steroidal isoxazole derivativesPotent agonistic activityTreatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases. researchgate.netnih.gov
Farnesoid X Receptor (FXR)Novel isoxazoles with 3-(2,4-dichlorophenyl) groupNanomolar potency in FXR activationPotential for treating acute liver failure. nih.gov
Farnesoid X Receptor (FXR)Piperidinylisoxazole system (LY2562175)Potent and selective FXR agonistLowering LDL and triglycerides, raising HDL. researchgate.net

Structure Activity Relationship Sar and Computational Investigations of 3 2,4 Dichlorophenyl Isoxazole Analogs

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of 3-(2,4-Dichlorophenyl)isoxazole analogs is intricately linked to their structural composition. The arrangement and nature of substituents on both the phenyl and isoxazole (B147169) rings, as well as the integration of the isoxazole core into larger fused systems, play a pivotal role in modulating their activity.

Influence of Halogen Substitutions on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring are significant determinants of biological activity in isoxazole derivatives. The 2,4-dichloro substitution pattern, as seen in the parent compound, is a common feature in many biologically active molecules.

Research has consistently shown that halogen substitutions on the phenyl ring attached to the isoxazole core can significantly enhance biological activity. nih.govmdpi.com For instance, studies on various isoxazole derivatives have demonstrated that the presence of halogen atoms like fluorine (F), chlorine (Cl), or bromine (Br) on the phenyl substituent markedly improves their inhibitory effects on enzymes such as α-amylase. mdpi.com In one study, fluorinated derivatives exhibited higher activity compared to their chlorinated and brominated counterparts. mdpi.com

The position of the halogen is also crucial. The combination of chlorine and fluorine substitutions at the ortho-positions of the phenyl ring has been associated with high activity in certain isoxazoline (B3343090) series. mdpi.com Specifically, compounds bearing chloro or bromo substitutions on the phenyl ring have shown significant anti-inflammatory activity and selectivity for the COX-2 enzyme. nih.gov The 3,4-dichlorophenyl group, in particular, has been identified as a key feature in potent inhibitors of monoamine oxidase B (MAO-B), highlighting the importance of this specific substitution pattern for neuroprotective applications. mdpi.com In anticancer research, isoxazole derivatives with an ortho-para dichlorophenyl substitution at the 5th position of the isoxazole ring have demonstrated notable inhibitory concentrations. impactfactor.org

Table 1: Effect of Halogen Substitutions on Biological Activity

Substitution Pattern Biological Activity Noted Source
Phenyl ring halogenation (F, Cl, Br) Enhanced α-amylase inhibition mdpi.com
Ortho-position Chlorine and Fluorine High cytotoxicity mdpi.com
Phenyl ring Chloro or Bromo Significant anti-inflammatory activity (COX-2) nih.gov
3,4-Dichlorophenyl Potent MAO-B inhibition mdpi.com
Ortho-para Dichlorophenyl Anti-neoplastic activity impactfactor.org

Role of Isoxazole Ring Position and Substituents

The isoxazole ring is not merely a linker but an active component in the pharmacophore, where its substitution pattern profoundly influences biological outcomes. The weak nitrogen-oxygen bond within the isoxazole's aromatic structure makes it a versatile scaffold for chemical modification. nih.govresearchgate.net

The positions of substituents on the isoxazole ring dictate the molecule's interaction with biological targets. Studies on 3,5-disubstituted isoxazoles have revealed that modifications with groups such as methyl, methoxy, or chloride can enhance antiproliferative activity. mdpi.com The substitution of various groups on the isoxazole ring is known to impart a wide range of different biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. nih.gov

For example, in the development of antagonists for Exchange Proteins directly activated by cAMP (EPAC), structure-activity relationship (SAR) studies indicated that further modifications at the 5-position of the isoxazole moiety could lead to more potent compounds. nih.govutmb.edu Similarly, in the design of allosteric ligands for the RORγt nuclear receptor, SAR exploration of trisubstituted isoxazoles showed that C-4 and C-5 modifications were critical for potency and binding affinity. dundee.ac.uk Research has also indicated that introducing a bulky group at the R3 position of the isoxazole ring can be beneficial for agonistic activity on the farnesoid X receptor (FXR). mdpi.com

The inherent structure of the isoxazole ring system allows for the straightforward modification of substituents, making it a valuable intermediate in the synthesis of novel bioactive compounds. nih.gov

Table 2: Impact of Isoxazole Ring Substitutions

Position(s) Substituent Type Effect on Activity Target/Assay Source
3,5-disubstituted Methyl, Methoxy, Chloride Enhanced antiproliferative activity U87 cells mdpi.com
5-position Various modifications Increased EPAC antagonism EPAC inhibition assay nih.govutmb.edu
4- and 5-positions Various modifications Critical for potency RORγt binding dundee.ac.uk
3-position Bulky groups Beneficial for agonistic activity Farnesoid X receptor (FXR) mdpi.com

Impact of Fused Rings and Hybrid Scaffolds on Activity

Fusing the isoxazole ring with other cyclic systems to create hybrid scaffolds is a powerful strategy for developing novel therapeutic agents with enhanced potency and unique properties. mdpi.comnih.gov These fused systems can adopt specific angles and conformations that promote better interaction with biological targets compared to molecules with simple six-membered rings. mdpi.com

Fused isoxazoles have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com For instance, a fused isoxazole derivative was found to be at least 10 times more potent in antiproliferative assays compared to its non-fused counterparts, with IC50 values approaching the sub-micromolar range. nih.gov

The synthesis of hybrids combining the isoxazole core with other pharmacologically relevant structures, such as isoquinolinone, has yielded compounds with promising antifungal activity. nih.gov These fused isoxazoline/isoquinolinone hybrids represent a novel class of compounds with the potential for broad biological applications. nih.gov The creation of such hybrid molecules is a recurring theme in medicinal chemistry, as it allows for the combination of two or more biologically active motifs to generate a new class of therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For this compound analogs, QSAR has been instrumental in creating predictive models and identifying the key physicochemical properties that drive their efficacy.

Predictive Modeling for Bioactivity Profiling

Predictive modeling through QSAR allows for the rational design and virtual screening of novel isoxazole derivatives with anticipated activity. nih.gov Various QSAR models have been successfully developed for different series of isoxazole analogs.

For a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives, a hologram QSAR (HQSAR) model was developed with good predictive capability to provide insights into their antifungal activity against Botrytis cinerea. acs.orgnih.gov This model helps in understanding the structural fragments that contribute positively or negatively to the fungicidal potency.

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were applied to a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.comnih.gov These models demonstrated strong predictive ability, with high correlation coefficients (q² > 0.6, r² > 0.9) for both the training and test sets of compounds. nih.gov Such validated models are crucial for accurately forecasting the bioactivity of newly designed compounds. mdpi.comnih.gov Furthermore, classification models using machine learning algorithms like Random Forest have been developed to predict the anti-proliferative activity of isoxazole and pyrazole (B372694) derivatives, proving to be accurate and reliable for virtual screening. nih.gov

Table 3: Examples of Predictive QSAR Models for Isoxazole Derivatives

QSAR Model Application Key Finding Source
HQSAR Antifungal activity profiling of stilbene derivatives Good predictive capability for fungicidal potency acs.orgnih.gov
CoMFA/CoMSIA Predicting FXR agonist activity Strong predictive ability (q² > 0.6, r² > 0.9) mdpi.comnih.gov
Random Forest Predicting anti-proliferative activity Accurate and reliable classification model nih.gov

Identification of Key Physicochemical Descriptors

A primary output of 3D-QSAR studies is the identification of key physicochemical descriptors that govern the interaction between a ligand and its target. These descriptors, often visualized as contour maps, guide the modification of chemical structures to enhance activity.

In the CoMFA and CoMSIA models developed for isoxazole-based FXR agonists, several key fields were identified as crucial for activity:

Steric Fields: These maps indicate regions where bulky groups are favored (green contours) or disfavored (yellow contours) for enhancing biological activity. mdpi.com

Electrostatic Fields: These highlight areas where electropositive (blue contours) or electronegative (red contours) groups are preferred. mdpi.com

Hydrophobic Fields: These descriptors show where hydrophobic groups would be beneficial for activity. nih.gov

Hydrogen Bond Donor and Acceptor Fields: These maps identify ideal locations for hydrogen bond donor and acceptor groups to improve binding affinity. In one model, the hydrogen bond donor field was found to contribute the most (30.3%) to the molecular activity. mdpi.comnih.gov

By analyzing these contour maps in relation to the target's binding site, medicinal chemists can make informed decisions on where to add or modify functional groups to design more potent and selective analogs of this compound.

Molecular Docking and Dynamics Simulations of this compound Analogs

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and their biological targets at a molecular level. These techniques provide critical insights into the binding modes, affinities, and conformational changes that govern the biological activity of drug candidates, including analogs of this compound.

Ligand-Target Interactions (e.g., HDAC, FXR, EGFR)

Molecular docking studies have been instrumental in elucidating how isoxazole-based compounds interact with various key protein targets implicated in disease, such as Histone Deacetylases (HDACs), Farnesoid X Receptor (FXR), and Epidermal Growth Factor Receptor (EGFR).

Histone Deacetylases (HDACs): Isoxazole derivatives have emerged as a promising scaffold for the development of HDAC inhibitors, which are a target for cancer therapy. mdpi.com In silico analyses have been used to design novel isoxazole-thiouracil hybrid structures that target HDACs in human breast cancer cells. mdpi.com For instance, a lead structure, 1-(2-(((3-(p-tolyl) isoxazol-5-yl)methyl)thio) pyrimidin-4-yl) piperidin-4-one, was identified as a potential HDAC inhibitor. mdpi.com Docking studies help visualize how the isoxazole core and its substituents fit into the catalytic site of HDACs, which typically features a zinc-binding domain. mdpi.com Another study identified an isoindolyl hydroxamate compound containing an isoxazole ring that inhibited HDAC1 with an IC50 of 0.17 μM.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor recognized as a drug target for metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.gov Molecular modeling of isoxazole derivatives has been applied to understand their agonistic activity on FXR. nih.gov Docking studies of isoxazole agonists into the FXR ligand-binding domain (LBD) revealed that hydrophobic interactions with residues such as LEU287, MET290, ALA291, and HIS294 are crucial. nih.gov Furthermore, MD simulations highlighted the importance of salt bridges formed with residues ARG331 and HIS447 for stable protein-ligand binding. nih.gov The docking scores for several isoxazole agonists against the FXR-LBD suggest a strong binding potential. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in oncology, and its inhibition is a key strategy in cancer treatment. hilarispublisher.com Molecular docking has been used to study how heterocyclic compounds, including those with structures similar to isoxazoles like 1,3,4-oxadiazoles, interact with the EGFR tyrosine kinase active site. hilarispublisher.comnih.gov For 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs, docking studies showed the five-membered oxadiazole ring positioned near residues Leu792 and Met793, within a hydrophobic cavity. hilarispublisher.com The hydrophobic nature of the receptor site is shaped by residues including Lys745, Met766, and Leu788. hilarispublisher.com Studies on other heterocyclic inhibitors have also shown interactions with key residues like Ala698, Phe699, and Asp831 in the EGFR active pocket. mdpi.com

Table 1: Summary of Molecular Docking Interactions for Isoxazole Analogs with Various Protein Targets

Target ProteinKey Interacting ResiduesType of InteractionReference
HDAC1Zinc-binding domainInhibition
FXRLEU287, MET290, ALA291, HIS294Hydrophobic Interactions nih.gov
FXRARG331, HIS447Salt Bridges, Hydrogen Bonds nih.gov
EGFRLeu792, Met793Hydrophobic Interactions hilarispublisher.com
AMPA ReceptorPHE623, LEU620Hydrophobic Interactions, π–π stacking, Halogen Bonding nih.gov

Binding Affinity and Conformational Analysis

Binding affinity and the conformational landscape of a ligand are critical determinants of its biological activity. For this compound analogs, these properties are extensively studied using computational approaches.

Binding Affinity: The affinity of a ligand for its target is often quantified by its binding free energy or docking score. For a series of isoxazole derivatives targeting the FXR, docking scores ranged from 136.612 to 141.065, indicating strong binding to the receptor's ligand-binding domain. nih.gov Similarly, for isoxazole amides designed as SMYD3 inhibitors, experimental binding affinities were compared with computational predictions to rank compounds, although challenges were noted for molecules with high conformational flexibility. chemrxiv.org In some cases, computational predictions show a systematic deviation from experimental results, highlighting the complexities in accurately calculating binding free energies. chemrxiv.org

Conformational Analysis: The three-dimensional arrangement of a molecule (its conformation) is crucial for fitting into a protein's binding pocket. Studies on isoxazole-4-carboxamide derivatives as AMPA receptor modulators revealed that the spatial arrangement between the phenyl and isoxazole rings is critical for effective binding. nih.gov A near-ideal non-coplanar orientation allows for effective alignment within the receptor's binding pocket. nih.gov Conversely, substituents that introduce steric hindrance, such as a tert-butyl group, can lead to diminished activity. nih.gov Molecular dynamics simulations provide further insight into conformational stability. For FXR agonists, simulations showed that the conformational motions of loops L:H1/H2 and L:H5/H6 in the FXR-LBD were essential for maintaining protein stability and facilitating the ligand's agonistic activity. nih.gov

Table 2: Docking Scores and Predicted Activities of Isoxazole Analogs

Compound SeriesTargetDocking Score / Binding Energy RangeKey FindingReference
Isoxazole DerivativesFXR-LBD136.612 to 141.065 (LibDockScore)High scores suggest strong binding as agonists. nih.gov
Isoxazole-based HDAC inhibitorHDAC1IC50: 0.17 µMPotent inhibition observed.
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogsEGFR-5.251 to -5.433Negative scores indicate favorable binding. hilarispublisher.com

Density Functional Theory (DFT) and Spectroscopic Analysis in Elucidating Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. When combined with experimental spectroscopic techniques like NMR and IR spectroscopy, it provides a powerful approach for confirming molecular structures and understanding their intrinsic properties.

DFT calculations have been successfully employed to interpret the complex chemical behaviors of isoxazole systems. For example, DFT studies were used to investigate the competitive thermal rearrangements of 3-acylamino-5-methylisoxazoles. nih.gov The calculations showed that the Boulton-Katritzky rearrangement to a less stable oxadiazole intermediate was a much more favored process than other potential routes. nih.gov This computational insight was crucial for interpreting the experimental observation that these isoxazoles ultimately rearrange into more stable oxazole (B20620) products at higher temperatures. nih.gov

Spectroscopic analysis is fundamental for the characterization of newly synthesized this compound analogs. The structures of these compounds are routinely confirmed using a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core structure and the position of substituents. researchgate.netpjps.pk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=N and C=O bonds, which have characteristic absorption bands. semanticscholar.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. pjps.pksemanticscholar.org

In a study of 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govd-nb.infooxazin-4-one, a related structure, detailed 1D and 2D NMR analyses were essential for assigning all proton and carbon signals, while FTIR confirmed the presence of key carbonyl and imine fragments, thereby elucidating the complete structure. pjps.pk These experimental data, often corroborated by DFT calculations of predicted spectra and molecular orbitals, offer a comprehensive understanding of the molecular structure and electronic properties of isoxazole derivatives. researchgate.net

Preclinical Research and Future Directions in 3 2,4 Dichlorophenyl Isoxazole Development

In Vivo Efficacy and Model Systems

Preclinical studies have demonstrated the in vivo antitumor effects of diaryl isoxazole (B147169) derivatives in xenograft models. For instance, in a study involving hepatocellular carcinoma (Mahlavu cells) and breast cancer (MDA-MB-231 cells) xenografts in mice, oral administration of specific diaryl isoxazole and diaryl pyrazole (B372694) compounds at 40 mg/kg for four weeks resulted in significant tumor volume reduction. nih.gov One diaryl isoxazole compound, in particular, led to an 85% reduction in tumor volume in the Mahlavu xenograft model. nih.gov These findings highlight the potential of these compounds as leads for the development of new antitumor agents. nih.gov

Another area of investigation involves the use of isoxazole derivatives as inducers of fetal hemoglobin (HbF), which is a potential therapeutic strategy for β-thalassemia. mdpi.com In one study, erythroid precursor cells isolated from β-thalassemia patients served as a model system to screen the efficacy of novel isoxazole derivatives. The results showed that many of these compounds were as effective, and in some cases more effective, than the known HbF inducer hydroxyurea (B1673989) in increasing HbF levels and reducing the excess of free α-globin chains, a key pathological feature of the disease. mdpi.com

Table 1: In Vivo Efficacy of Dichlorophenyl Isoxazole Derivatives

Compound Class Model System Key Findings Reference
Diaryl isoxazoles Hepatocellular carcinoma (Mahlavu) and breast cancer (MDA-MB-231) xenografts in mice Significant reduction in tumor volume. nih.gov
Isoxazole derivatives Erythroid precursor cells from β-thalassemia patients Induction of fetal hemoglobin (HbF) and reduction of excess free α-globin chains. mdpi.com

Lead Compound Identification and Optimization Strategies

The identification and optimization of lead compounds are critical steps in the drug development process. In the realm of isoxazole chemistry, various strategies are employed to enhance the therapeutic potential of these molecules.

One common approach is the synthesis of a series of analogues to explore structure-activity relationships (SAR). For example, a series of 3,4-diarylisoxazoles, analogues of Combretastatin A-4, were synthesized to evaluate their cytotoxic and tubulin polymerization inhibitory activities. nih.gov Through this process, compounds with specific substitutions, such as a 3-NH2 and 4-OMe group on one of the phenyl rings, were identified as having cytotoxicity comparable to the parent compound. nih.gov

Another strategy involves the modification of existing lead compounds to improve their properties. For instance, starting from a known selective COX-1 inhibitor, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], researchers synthesized new isoxazoles where the methyl group was replaced with an amino group. nih.gov This modification led to improved COX-1 selectivity and inhibitory activity, which is a promising avenue for developing treatments for cancer and neuro-inflammation. nih.gov

The synthesis of isoxazole derivatives often involves multi-step reactions, including 1,3-dipolar cycloaddition, which is a fundamental method for constructing the isoxazole ring. nih.gov Advances in synthetic methodologies, such as the use of green chemistry approaches and regioselective functionalization techniques, have facilitated the creation of more complex and bioactive derivatives. nih.govresearchgate.net

Challenges and Opportunities in Therapeutic Development

The development of isoxazole-based therapeutics presents both challenges and opportunities. A significant challenge is the low water solubility of some isoxazole analogues, which can hinder their administration, particularly for intravenous injections. nih.gov This necessitates the use of solubility enhancers or further chemical modifications to improve their pharmacokinetic profiles. nih.govnih.gov

Despite this, the isoxazole scaffold offers numerous opportunities. The ability to readily modify the substituents at various positions on the ring allows for fine-tuning of the compound's biological activity and selectivity. nih.govnih.gov This versatility has led to the discovery of isoxazole derivatives with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

The development of multi-targeted therapies represents an emerging trend in isoxazole-based drug discovery. nih.govnih.gov By designing molecules that can interact with multiple biological targets, it may be possible to achieve enhanced therapeutic efficacy and overcome drug resistance. Furthermore, the isoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous successful drugs, suggesting a favorable foundation for the development of new therapeutic agents. nih.gov

Table 2: Challenges and Opportunities in Dichlorophenyl Isoxazole Development

Aspect Description Reference
Challenge Low water solubility of some derivatives, complicating administration. nih.gov
Opportunity Versatility of the isoxazole scaffold allows for extensive structural modifications to optimize activity and selectivity. nih.govnih.gov
Opportunity Potential for developing multi-targeted therapies. nih.govnih.gov
Opportunity The isoxazole ring is a "privileged scaffold" in drug discovery. nih.gov

Emerging Research Areas for Dichlorophenyl Isoxazole Derivatives

The scope of research into dichlorophenyl isoxazole derivatives continues to expand into new and promising areas. One such area is the investigation of their potential as regulators of immune functions. nih.gov Isoxazole derivatives have been shown to possess both immunosuppressive and immunostimulatory properties, suggesting their potential application in treating autoimmune disorders, infections, and as adjuvants to enhance vaccine efficacy. nih.gov

Another emerging application is in the field of neurodegenerative diseases. For example, a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a related heterocyclic compound, demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. mdpi.com This finding suggests that isoxazole-based structures could serve as a scaffold for the development of novel treatments for neurodegenerative conditions.

Furthermore, the antimicrobial properties of isoxazole derivatives are being explored for the development of new agents to combat biofilm-based infections, which are a major challenge in clinical settings. nih.gov The chemical stability and low toxicity of some isoxazole derivatives make them attractive candidates for this application. nih.gov

The continuous development of novel synthetic methods is also opening up new avenues for creating functionalized isoxazoles with unique properties, further broadening the potential applications of this versatile class of compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,4-dichlorophenyl)isoxazole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO, followed by distillation and crystallization (water-ethanol) to yield intermediates. Subsequent reactions with substituted aldehydes in ethanol under acidic conditions (glacial acetic acid) and reflux (4–18 hours) are critical steps. Yield optimization (e.g., 65%) involves solvent selection, temperature control, and purification via recrystallization .

Q. How is the purity and structural identity of this compound confirmed experimentally?

  • Methodology : Use a combination of techniques:

  • HPLC : To assess purity (>95% threshold) using C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 313.174) via ESI-MS .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .

Q. What standard protocols exist for evaluating the antimicrobial activity of this compound derivatives?

  • Methodology :

  • Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report MIC values (µg/mL) and compare to controls like fluconazole .
  • Enzyme Inhibition Assays : Measure activity against cytochrome P450 or acetylcholinesterase using spectrophotometric methods (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311G(d,p) basis sets for geometry optimization .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H contacts) to explain crystallographic packing .

Q. What strategies are effective in resolving contradictions in biological activity data for structural analogs of this compound?

  • Methodology :

  • SAR Studies : Compare substituent effects (e.g., electron-withdrawing Cl vs. OCH3_3) on bioactivity. For example, 3-(2,4-dichlorophenyl) derivatives show enhanced antifungal activity over dimethoxy analogs .
  • Meta-Analysis : Cross-reference datasets from antimicrobial assays and computational models to identify outliers or assay-specific artifacts .

Q. How is single-crystal X-ray diffraction used to determine the stereoelectronic environment of this compound derivatives?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation (ethanol/water).
  • X-ray Diffraction : Resolve bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles (e.g., isoxazole ring tilt = 12.5°). Refinement with SHELXTL (R factor < 0.05) ensures accuracy .

Q. What advanced analytical techniques are employed to study metabolic stability or degradation pathways?

  • Methodology :

  • LC-MS/MS : Identify metabolites using collision-induced dissociation (CID) and compare fragmentation patterns to standards .
  • Isotopic Labeling : Track 13C^{13}C-labeled compounds in hepatic microsomal assays to elucidate oxidative pathways .

Methodological Considerations Table

Aspect Techniques/Parameters Key References
Synthesis Reflux (DMSO, 18 hr), crystallization (water-ethanol)
Structural Analysis XRD (R factor < 0.05), 1H^1H NMR (δ 7.2–7.8 ppm)
Biological Assays MIC (µg/mL), IC50_{50} (spectrophotometric)
Computational Studies DFT (B3LYP/6-311G(d,p)), Hirshfeld surface maps

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.